molecular formula C19H27Cl2N3O3 B1230330 Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate

Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate

Cat. No. B1230330
M. Wt: 416.3 g/mol
InChI Key: UMRGNIRTRURPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[butan-2-yl-[(3,4-dichloroanilino)-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester is a member of ureas.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate has been involved in various chemical syntheses and characterizations. Research includes the synthesis of compounds with a piperidine structure, exploring their chemical properties and potential applications. For instance, Zheng Rui conducted a study using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, focusing on the synthesis of compounds via amidation and hydration processes, which yielded a reasonable overall yield of 62.4% (Zheng Rui, 2010). Additionally, T. Moriguchi et al. synthesized a compound with a piperidine ring and characterized it using NMR spectroscopy and high-resolution mass spectrometry, followed by X-ray diffraction analysis (T. Moriguchi et al., 2014).

Biological Activity

Several studies have investigated the biological activities of compounds containing piperidine structures. For example, Y. Bodke and S. S. Sangapure explored the antibacterial and antifungal activities of compounds formed through the reaction of piperidine with various amines (Y. Bodke & S. S. Sangapure, 2003). Moreover, V. U. Jeankumar et al. designed a series of compounds using ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates and evaluated their efficacy against Mycobacterium tuberculosis, showing promising results in inhibiting the disease (V. U. Jeankumar et al., 2013).

Application in Dye and Textile Industry

Research has also extended to the application of such compounds in the dye and textile industry. Isaac Oluwatobi Abolude et al. synthesized disperse dyes using ethyl-4-((4-chlorophenyl)carbamoyl)-2-((5-cyano-2-hydroxy-1,4-dimethyl-6-oxo-1,6-dihydro-pyridin-3-yl) diazenyl)-5-methylthiophene-3-carboxylate, which were then complexed with metals like copper, cobalt, and zinc for use on polyester and nylon fabrics (Isaac Oluwatobi Abolude et al., 2021).

properties

Product Name

Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate

Molecular Formula

C19H27Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

ethyl 4-[butan-2-yl-[(3,4-dichlorophenyl)carbamoyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H27Cl2N3O3/c1-4-13(3)24(15-8-10-23(11-9-15)19(26)27-5-2)18(25)22-14-6-7-16(20)17(21)12-14/h6-7,12-13,15H,4-5,8-11H2,1-3H3,(H,22,25)

InChI Key

UMRGNIRTRURPLM-UHFFFAOYSA-N

SMILES

CCC(C)N(C1CCN(CC1)C(=O)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(C)N(C1CCN(CC1)C(=O)OCC)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate
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Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate
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Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate
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Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate
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Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate

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